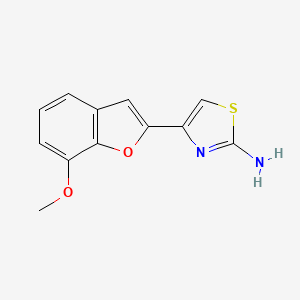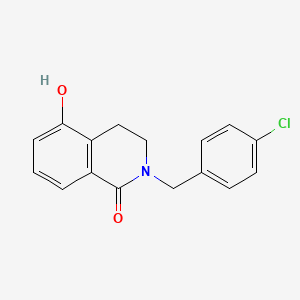
2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Vue d'ensemble
Description
The compound “2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a benzyl group substituted at the 2nd position and a hydroxy group at the 5th position of the isoquinoline structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, which is a fused two-ring system, with a benzene ring fused to a pyridine ring. The 4-chlorobenzyl group would be attached to one of the carbon atoms of the isoquinoline ring, and a hydroxy group would be attached to another carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic isoquinoline ring and the functional groups attached to it. The benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The hydroxy group could potentially be involved in reactions such as oxidation or esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include the presence of the aromatic isoquinoline ring, the electronegativity of the chlorine atom in the chlorobenzyl group, and the ability of the hydroxy group to form hydrogen bonds .Applications De Recherche Scientifique
Synthetic Methodologies
- A novel synthetic route for derivatives of 3,4-dihydroisoquinolin-1(2H)-one, showcasing a mild and operationally simple approach with higher yields, was investigated by Chen Zhan-guo (2008) (Chen Zhan-guo, 2008). This method emphasizes the importance of such compounds in organic synthesis and potential pharmaceutical applications.
Pharmacological Activities
- Compounds related to 2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated for their analgesic and anti-inflammatory activities. V. V. Khalturina and colleagues (2010) developed (1Z,3Z)-4-aryl-4-hydroxy-1-(3,3-dialkyl-3,4-dihydroisoquinoline1(2H)-ylidene)-but-3-en-4-ones and confirmed their anti-inflammatory and analgesic properties (V. V. Khalturina et al., 2010).
Structural Studies
- M. Akkurt et al. (2008) conducted a study on the crystal structure of a related compound, providing insights into the molecular conformation, intermolecular interactions, and potential for material science applications (M. Akkurt et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-hydroxy-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-12-6-4-11(5-7-12)10-18-9-8-13-14(16(18)20)2-1-3-15(13)19/h1-7,19H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYCIYCCSYPVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)O)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



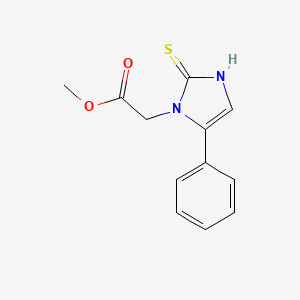
![4-Propylthiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)

![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)
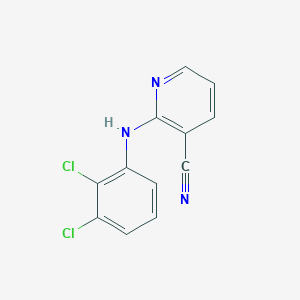
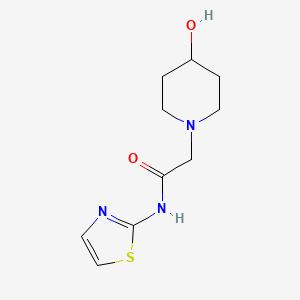
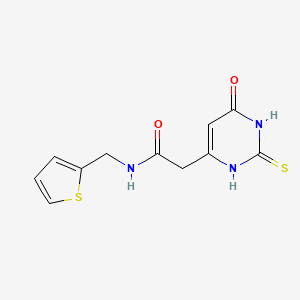
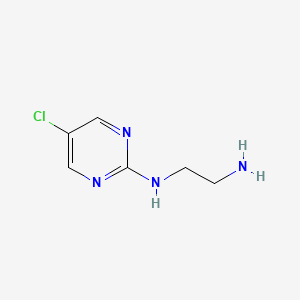
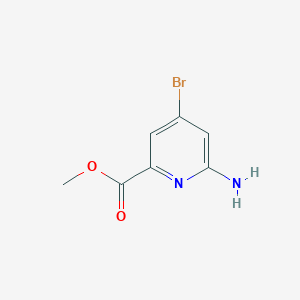
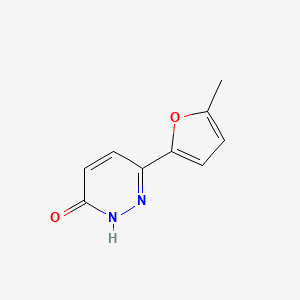
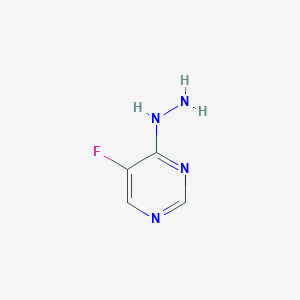
![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)
![3-{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1460943.png)
